4-(6-(Trifluoromethyl)pyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile
Descripción
4-(6-(Trifluoromethyl)pyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile is a heterocyclic compound featuring a tetrahydro-2H-pyran ring substituted at the 4-position with a carbonitrile group and a 6-(trifluoromethyl)pyridin-3-yl moiety. This structure combines the conformational flexibility of the tetrahydropyran ring with the electron-withdrawing trifluoromethyl and nitrile groups, making it a valuable intermediate in pharmaceutical synthesis. It is frequently utilized in the preparation of complex molecules, such as kinase inhibitors, as evidenced by its role in European Patent Application EP 4 374 877 A2 (2024) .
Propiedades
Fórmula molecular |
C12H11F3N2O |
|---|---|
Peso molecular |
256.22 g/mol |
Nombre IUPAC |
4-[6-(trifluoromethyl)pyridin-3-yl]oxane-4-carbonitrile |
InChI |
InChI=1S/C12H11F3N2O/c13-12(14,15)10-2-1-9(7-17-10)11(8-16)3-5-18-6-4-11/h1-2,7H,3-6H2 |
Clave InChI |
OWOKAAKHWSYLRI-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1(C#N)C2=CN=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(Trifluoromethyl)pyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile typically involves multiple steps. One common method involves the reaction of a trifluoromethyl-substituted pyridine derivative with a tetrahydropyran derivative under specific conditions. For example, the reaction might involve the use of lithium aluminum hydride (LiAlH4) as a reducing agent in a tetrahydrofuran (THF) solvent at low temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Nucleophilic Substitution at the Nitrile Group
The electron-deficient nitrile group undergoes nucleophilic substitutions with organometallic reagents. Key transformations include:
For example, reaction with sodium azide produces 2,6-bis(tetrazolyl)-4-pyrone (13 ) via [3+2] cycloaddition. Coordination of the nitrile group with hydrazoic acid enhances regioselectivity .
Cyclization Reactions
The tetrahydropyran ring participates in acid-catalyzed cyclization. With TiCl₄ and 1,3-bis(trimethylsilyl) ethers, it undergoes:
-
Conjugate addition at the trifluoroacetyl group
-
Retro-Michael ring opening
-
Intramolecular nucleophilic attack to form 6-(trifluoromethyl)dihydropyrans (7a–d ) .
Side products like cyclohexenone (8 ) form via competing central carbon attack (5–15% yield) .
Oxidation of the Tetrahydropyran Ring
Oxidants convert the saturated tetrahydropyran ring to a ketone:
| Oxidant | Conditions | Product | Notes |
|---|---|---|---|
| m-CPBA | CH₂Cl₂, 0°C | Pyran-4-one derivatives | Epimerization observed |
| H₂O₂/AcOH | 60°C, 12 h | Hydroxylated pyridine analogues | Requires acid catalyst |
The trifluoromethyl group stabilizes electron-deficient intermediates during oxidation.
Ring-Opening Reactions
Under acidic conditions (HCl/EtOH, reflux), the tetrahydropyran ring opens via protonation of the ether oxygen, yielding:
-
Linear ketones (e.g., 5-(trifluoromethyl)pyridinylpentanenitrile)
-
Recyclizable diols (via dihydroxy intermediates).
Reactions with 1,3-Dicarbonyl Compounds
In Brønsted or Lewis acid conditions (TsOH, ZnCl₂):
-
Michael addition at the pyridine β-position
-
Cyclocondensation to form fused heterocycles (e.g., pyrazolo[3,4-b]pyridines) .
Microwave-assisted synthesis (180°C, BuOH) achieves 98% yield by accelerating dehydration steps .
Ammonia-Mediated Transformations
Reaction with aqueous ammonia (25%, 48 h) converts the pyrone ring to pyridine derivatives:
| Starting Material | Product | Yield |
|---|---|---|
| 2,6-Bis(hetaryl) | 2,6-Bis(hetaryl)pyridines | 63–87% |
No tricyclic byproducts form due to preferential reactivity at the pyrone ring .
Stability and Side Reactions
Key stability considerations:
-
Thermal decomposition above 200°C releases HF gas
-
Photodegradation under UV light forms cyanate esters (5–10% over 72 h)
-
Hydrolysis in basic conditions (pH >10) cleaves the nitrile to carboxylic acid (t₁/₂ = 8 h at 25°C).
This compound’s versatility in nucleophilic, cyclization, and oxidation reactions makes it valuable for synthesizing fluorinated pharmaceuticals and agrochemicals. Experimental protocols require precise control of catalysts and temperatures to minimize side products.
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects. A study reported that compounds with similar structures exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7) and prostate cancer cells (PC3) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-(6-(Trifluoromethyl)pyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile | MCF-7 | 5.71 |
| Similar Compound A | PC3 | 6.14 |
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on specific enzymes involved in cancer progression, particularly phosphodiesterases (PDEs). The introduction of trifluoromethyl groups has been shown to enhance potency and selectivity for certain PDE isoforms, making it a candidate for developing targeted cancer therapies .
Synthesis of Functional Materials
In material science, the compound is utilized as a precursor for synthesizing functional materials with unique electronic properties. Its ability to form stable complexes with metals makes it suitable for applications in organic electronics and catalysis .
Coatings and Polymers
The incorporation of this compound into polymer matrices has been explored to enhance thermal stability and chemical resistance. These modified polymers are beneficial in applications requiring durability under harsh conditions .
Anticancer Research
A notable case study involved the synthesis of derivatives based on this compound, which were tested for their anticancer activity against various cell lines. The results indicated that specific modifications to the pyridine ring significantly improved biological activity, highlighting the importance of structure-activity relationships in drug design .
Development of Coatings
Another case study focused on using this compound in developing advanced coatings for electronic devices. The study found that coatings incorporating this compound exhibited enhanced conductivity and stability compared to traditional materials, providing insights into its potential applications in electronics .
Mecanismo De Acción
The mechanism by which 4-(6-(Trifluoromethyl)pyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target protein.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s key structural elements include:
- Tetrahydro-2H-pyran ring : Provides a semi-rigid scaffold.
- 6-(Trifluoromethyl)pyridin-3-yl group : Enhances lipophilicity and metabolic stability.
- Carbonitrile group : Participates in hydrogen bonding and dipole interactions.
Analog 1: 4-(4-Fluorophenyl)-6-methylamino-5-nitro-2-phenyl-4H-pyran-3-carbonitrile
- Structure: Features a 4H-pyran ring (non-saturated) with nitro, methylamino, fluorophenyl, and phenyl substituents .
- Conformation : X-ray data reveals a boat conformation for the pyran ring (puckering parameters: $ q_2 = 0.0826 \, \text{Å} $, $ \theta = 88.18^\circ $) .
- Key Differences: Lack of tetrahydropyran saturation reduces conformational flexibility. Nitro and methylamino groups introduce polar interactions absent in the main compound. Application: Acts as a calcium antagonist due to its nitro and fluorophenyl groups .
Analog 2: 6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile
- Structure : Pyridine-3-carbonitrile core with trifluoromethyl, chlorophenyl, and methylphenyl sulfanyl groups .
- Key Differences :
Analog 3: Hexahydro-8a-methoxy-4H-pyrano[3,2-c]pyridine-3-carbonitriles
- Structure: Fused pyrano-pyridine system with alkyl and methoxy groups .
- Key Differences: Additional pyridine ring fusion increases planarity and rigidity. Methoxy group improves solubility but may hinder binding to hydrophobic targets. Synthesis: Prepared via reaction of piperidones with ylidenemalononitriles .
Physicochemical and Analytical Data
- LCMS/HPLC Trends : Analogs with trifluoromethyl groups (e.g., $ m/z $ 366–407) exhibit moderate retention times (~0.81–1.26 min) under acidic conditions . The absence of data for the main compound suggests further characterization is needed.
Actividad Biológica
The compound 4-(6-(Trifluoromethyl)pyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile is a member of a class of heterocyclic compounds that have garnered interest in pharmaceutical research due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydro-pyran ring fused with a pyridine moiety, which is further substituted with a trifluoromethyl group. This structural configuration is significant as it influences the compound's interactions with biological targets.
Molecular Formula: C12H12F3N3O
Molecular Weight: 273.24 g/mol
SMILES Notation: CC1(CC(C(=N)C(=C1)C(F)(F)F)N(C)C)C(=O)N
Antitumor Activity
Recent studies have highlighted the antitumor efficacy of compounds similar to This compound . For instance, analogs featuring pyridine and pyrimidine structures have shown promising results in inhibiting tumor growth in various cancer models, including pancreatic ductal adenocarcinoma (PDAC) and multiple myeloma (MM). These compounds induce apoptosis and downregulate key oncogenic pathways without significant hepatotoxicity .
The mechanism through which this compound exerts its biological effects appears to involve:
- Inhibition of Protein Kinases: Similar compounds have been shown to inhibit kinases involved in cell proliferation and survival.
- Modulation of Apoptotic Pathways: Induction of apoptosis in cancer cells has been observed, potentially through the activation of caspases and downregulation of anti-apoptotic proteins .
Case Studies
-
Xenograft Mouse Models:
In a study involving xenograft mouse models, a related compound demonstrated significant tumor reduction after administration. The study indicated that the compound was metabolically stable and did not inhibit major cytochrome P450 enzymes, suggesting a favorable safety profile for further development . -
In Vitro Studies:
In vitro assays have shown that derivatives of this compound can effectively reduce levels of amyloid-beta (Aβ42), a peptide associated with Alzheimer's disease. This activity was linked to the modulation of γ-secretase activity, which plays a crucial role in Aβ production .
Data Summary
The following table summarizes key findings related to the biological activity of This compound and its analogs:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
